molecular formula C4H3N5O2 B13100959 5-Amino[1,2,5]oxadiazolo[3,4-d]pyrimidin-7(3H)-one CAS No. 90180-97-5

5-Amino[1,2,5]oxadiazolo[3,4-d]pyrimidin-7(3H)-one

Cat. No.: B13100959
CAS No.: 90180-97-5
M. Wt: 153.10 g/mol
InChI Key: DXQIJUPWHSYQLD-UHFFFAOYSA-N
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Description

5-Amino-[1,2,5]oxadiazolo[3,4-d]pyrimidin-7(3H)-one is a heterocyclic compound that features a unique fusion of oxadiazole and pyrimidine rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-[1,2,5]oxadiazolo[3,4-d]pyrimidin-7(3H)-one typically involves the nitration of fused 5,7-diamino pyrimidine derivatives under various nitric acid concentrations. For instance, concentrated nitric acid selectively yields N-(5-amino-4,5-dihydro-[1,2,5]oxadiazolo[3,4-d]pyrimidin-7-yl)nitramide, while lower concentrations of nitric acid result in different nitrate salts .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis generally involves standard organic synthesis techniques, including nitration, reduction, and cyclization reactions, which can be scaled up for industrial applications.

Chemical Reactions Analysis

Types of Reactions

5-Amino-[1,2,5]oxadiazolo[3,4-d]pyrimidin-7(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nitration: Nitric acid of varying concentrations.

    Reduction: Common reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Various electrophiles can be used for substitution reactions at the amino group.

Major Products

    Nitration: Produces nitramine and nitrate derivatives.

    Reduction: Converts nitro groups to amino groups.

    Substitution: Forms various substituted derivatives depending on the electrophile used.

Scientific Research Applications

5-Amino-[1,2,5]oxadiazolo[3,4-d]pyrimidin-7(3H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Amino-[1,2,5]oxadiazolo[3,4-d]pyrimidin-7(3H)-one involves its interaction with various molecular targets. For instance, its derivatives have shown to inhibit the NF-kB inflammatory pathway, reduce endoplasmic reticulum stress, and prevent apoptosis in neuronal cells . These actions make it a promising candidate for neuroprotective and anti-inflammatory therapies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-[1,2,5]oxadiazolo[3,4-d]pyrimidin-7(3H)-one is unique due to its fused ring structure combining oxadiazole and pyrimidine rings, which imparts distinct chemical and biological properties

Properties

CAS No.

90180-97-5

Molecular Formula

C4H3N5O2

Molecular Weight

153.10 g/mol

IUPAC Name

5-amino-6H-[1,2,5]oxadiazolo[3,4-d]pyrimidin-7-one

InChI

InChI=1S/C4H3N5O2/c5-4-6-2-1(3(10)7-4)8-11-9-2/h(H3,5,6,7,9,10)

InChI Key

DXQIJUPWHSYQLD-UHFFFAOYSA-N

Canonical SMILES

C12=NON=C1N=C(NC2=O)N

Origin of Product

United States

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